molecular formula C11H13N3O B13475832 4-(2-amino-1-methyl-1H-imidazol-5-yl)-2-methylphenol

4-(2-amino-1-methyl-1H-imidazol-5-yl)-2-methylphenol

Cat. No.: B13475832
M. Wt: 203.24 g/mol
InChI Key: VFFGJMTWBRKVLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Amino-1-methyl-1H-imidazol-5-yl)-2-methylphenol is a chemical compound of interest in medicinal chemistry and biochemical research, particularly in the study of enzyme activators. This compound features a phenolic ring linked to a methylated, amino-substituted imidazole core, a structure that is recognized as a key bioisostere for the imidazole ring found in histamine and other biologically active molecules . The primary research value of this compound and its close structural analogs lies in their potential application as Carbonic Anhydrase Activators (CAAs) . Histamine-related compounds, which share this core imidazole-phenol architecture, have been shown to activate various human Carbonic Anhydrase (hCA) isoforms, such as hCA I, with activating properties (KA values) in the low micromolar range . Such activators are investigated for their potential to address pathological conditions linked to enzyme deficiencies and to enhance cognitive functions like memory . The specific substitution pattern on the imidazole ring, including the 2-amino and 1-methyl groups, along with the methylphenol moiety, is designed to modulate proton-shuttling capabilities and hydrogen-bonding interactions within enzyme active sites, which may lead to improved potency and selectivity for specific hCA isoforms . This product is intended for research purposes only, making it a valuable tool for scientists exploring the structure-activity relationships of heterocyclic compounds, designing novel enzyme activators, and probing complex biochemical pathways.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

4-(2-amino-3-methylimidazol-4-yl)-2-methylphenol

InChI

InChI=1S/C11H13N3O/c1-7-5-8(3-4-10(7)15)9-6-13-11(12)14(9)2/h3-6,15H,1-2H3,(H2,12,13)

InChI Key

VFFGJMTWBRKVLV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CN=C(N2C)N)O

Origin of Product

United States

Preparation Methods

Reductive Amination of Nitro-Substituted Precursors Followed by Reduction

One common approach to aminomethylphenol derivatives, including related 2-amino-5-aminomethylphenol compounds, involves:

  • Starting materials: 3-hydroxy-4-nitrobenzaldehyde or 3-hydroxy-4-nitrobenzoic acid.
  • Step 1: Condensation or reductive amination with a heterocyclic primary amine such as 2-amino-1-methylimidazole.
  • Step 2: Reduction of the nitro group to an amino group, often using catalytic hydrogenation or chemical reductants.

This method is described in a European patent (EP1746088A1) covering 2-amino-5-aminomethylphenol derivatives, which are structurally analogous to the target compound. The patent emphasizes the use of reductive amination of 3-hydroxy-4-nitrobenzaldehyde with heterocyclic amines followed by nitro group reduction to yield the desired aminomethylphenol derivatives.

Key points:

  • The nitro group is reduced after the heterocycle is attached.
  • The process can yield physiologically tolerated salts by acid treatment (e.g., hydrochloric acid).
  • This approach is versatile for various heterocyclic amines, including imidazole derivatives.

Mannich-Type Reactions Under Solvent-Free or Mild Conditions

Another method involves the Mannich reaction , a three-component condensation of:

  • An active hydrogen compound (phenol),
  • Formaldehyde or a formaldehyde equivalent,
  • A heterocyclic amine such as 2-amino-1-methylimidazole.

This reaction forms aminomethylphenol derivatives by introducing an aminomethyl substituent ortho or para to the hydroxyl group on phenol.

A study on benzimidazole derivatives (structurally related to imidazole) demonstrated solvent-free Mannich reactions with phenol derivatives at elevated temperatures (~150 °C), yielding aminomethylphenol products characterized by NMR and GC-MS. The reaction proceeds via a Mannich base intermediate, which can undergo rearrangements but ultimately furnishes the aminomethylphenol structure.

Advantages:

  • Solvent-free, simple setup.
  • Moderate to good yields (around 35% reported for related compounds).
  • Avoids multi-step synthesis.

Reduction of Imidazole Carbaldehyde Derivatives to Imidazolylmethanol Intermediates

The synthesis of the heterocyclic fragment, 1-methyl-1H-imidazol-5-ylmethanol, can be achieved by:

  • Reduction of 3-methyl-3H-imidazole-4-carbaldehyde with lithium aluminium hydride in tetrahydrofuran at 0 °C.
  • This step yields the corresponding imidazolylmethanol intermediate in about 80% yield.

Subsequently, this alcohol can be converted to the corresponding alkyl chloride by reaction with thionyl chloride in dichloromethane, which then can be used to alkylate phenol derivatives or amines to form the desired aminomethylphenol structure.

Data Tables Summarizing Key Preparation Conditions

Method Starting Materials Reaction Conditions Yield (%) Notes
Reductive Amination + Reduction 3-hydroxy-4-nitrobenzaldehyde + 2-amino-1-methylimidazole Reductive amination followed by nitro reduction (catalytic hydrogenation or chemical reductants) Variable (moderate to high) Produces free bases or acid salts; regioselective
Mannich Reaction Phenol + formaldehyde + 2-amino-1-methylimidazole Solvent-free, 150 °C, 5 min to overnight ~35 Simple, solvent-free, moderate yield
Reduction of Imidazole Carbaldehyde 3-methyl-3H-imidazole-4-carbaldehyde LiAlH4 in THF, 0 °C, 20 min 80 Produces imidazolylmethanol intermediate
Alkylation via Alkyl Chloride Imidazolylmethanol + thionyl chloride + phenol derivative Reaction in DCM or DMF, 20–70 °C, several hours 28–80 Intermediate alkyl chloride used for further substitution

Research Discoveries and Insights

  • The reductive amination approach is well-documented in patent literature as a robust method for synthesizing 2-amino-5-aminomethylphenol derivatives with heterocyclic amines.
  • Mannich reactions provide a straightforward synthetic route but may require optimization to improve yields and selectivity.
  • The preparation of the heterocyclic fragment via LiAlH4 reduction is efficient and provides a key intermediate for subsequent functionalization.
  • Recent photochemical methods for related heterocycles highlight potential for greener, scalable syntheses but need adaptation for imidazole derivatives.
  • The formation of physiologically tolerated salts (e.g., hydrochloride, sulfate) is common to improve compound stability and solubility.

Chemical Reactions Analysis

4-(2-amino-1-methyl-1H-imidazol-5-yl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can modify the imidazole ring or the phenol group, leading to different reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups on the imidazole or phenol ring are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-amino-1-methyl-1H-imidazol-5-yl)-2-methylphenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(2-amino-1-methyl-1H-imidazol-5-yl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes or receptors, modulating their activity. The phenol group may also play a role in its biological effects by participating in hydrogen bonding or other interactions with biomolecules.

Comparison with Similar Compounds

Substituent Variations on the Imidazole Core

  • 5-(4-Fluorophenyl)-1H-imidazol-2-amine (): Lacks the 1-methyl and phenolic substituents but includes a 4-fluorophenyl group. Demonstrates kinase inhibitory activity (e.g., SB 202190, a p38 MAPK inhibitor), highlighting the role of aryl groups in target binding .
  • 2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid (): Contains a benzimidazole scaffold with a hydroxyphenyl group, emphasizing the importance of phenolic moieties in solubility and receptor interaction.
  • 3-(2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-5-yl)-3-hydroxy-1-phenyl-indolin-2-one (): Features a dihydroimidazolone ring fused to an indole system, illustrating structural flexibility in imidazole-based drug design.

Functional Group Modifications

  • 5-[(2-Methyl-4-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine ():
    • Incorporates a nitro group and thiadiazole ring, demonstrating enhanced electrophilicity for covalent binding or antimicrobial activity .

Pharmacological and Physicochemical Properties

Compound Name Molecular Weight Key Substituents Bioactivity/Application Reference
4-(2-Amino-1-methyl-1H-imidazol-5-yl)-2-methylphenol ~235.28 2-Amino, 1-methyl, 2-methylphenol Hypothesized kinase inhibition N/A
SB 202190 (4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole) 331.34 4-Fluorophenyl, hydroxyphenyl p38 MAPK inhibitor
2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid 254.25 Benzimidazole, hydroxyphenyl, carboxylic acid Antimicrobial potential
5-(4-Chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide 267.31 4-Chlorophenyl, dihydroimidazole Antimicrobial screening

Key Observations :

  • Aryl Substituents: Fluorophenyl or chlorophenyl groups enhance target specificity (e.g., kinase inhibition) but may reduce solubility compared to phenolic derivatives .
  • Phenolic Groups: Improve solubility and hydrogen-bonding capacity, critical for receptor-ligand interactions .

Spectral and Crystallographic Data

  • IR/NMR Trends: Amino groups in imidazoles show characteristic N–H stretches at ~3300 cm⁻¹ (IR) . Phenolic protons resonate at δ 6.5–7.5 ppm in ¹H NMR, as seen in .

Biological Activity

4-(2-amino-1-methyl-1H-imidazol-5-yl)-2-methylphenol, an organic compound with the molecular formula C10H12N4O and a molecular weight of approximately 204.23 g/mol, exhibits a range of significant biological activities. This compound features a unique structure that combines a phenolic group with an imidazole moiety, which contributes to its reactivity and potential applications in various fields, including agriculture and medicine.

Chemical Structure and Properties

The compound's structure includes:

  • Phenolic Group : Contributes to its antioxidant properties.
  • Imidazole Moiety : Known for its role in biological systems, particularly in enzyme catalysis and metal ion coordination.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : The compound has demonstrated potential as an antimicrobial agent, suggesting applications in pesticide or fungicide formulations.
  • Enzyme Inhibition : It may act as an inhibitor for various enzymes, making it a candidate for biochemical studies aimed at understanding metabolic pathways.
  • Anticancer Activity : Preliminary studies suggest that this compound could have therapeutic properties against cancer cells, warranting further investigation into its mechanisms of action.

The biological activity of this compound is largely attributed to its ability to interact with molecular targets such as enzymes and receptors. The amino and phenolic groups can form hydrogen bonds with active sites, leading to either inhibition or activation of biological pathways. Additionally, the imidazole ring can coordinate with metal ions, influencing various biochemical processes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various pathogens; potential use in agriculture
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways
AnticancerShows promise in inhibiting cancer cell proliferation

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial properties of this compound, it was found to be effective against several strains of bacteria and fungi. The mechanism was attributed to the disruption of microbial cell membranes and interference with metabolic processes. This study highlights the compound's potential as a natural pesticide or fungicide in agricultural applications.

Applications

The unique properties of this compound open up various applications:

  • Agricultural Chemicals : Its antimicrobial properties suggest potential use in developing sustainable pest control solutions.
  • Pharmaceutical Development : The compound is being explored for its role in synthesizing new drugs, particularly those targeting cancer and infectious diseases.
  • Biochemical Research : Utilized as a tool to study enzyme interactions and mechanisms, leading to insights into biological pathways.

Q & A

Q. What are the standard synthetic routes for 4-(2-amino-1-methyl-1H-imidazol-5-yl)-2-methylphenol?

The synthesis typically involves cyclization of precursors under controlled conditions. A common approach includes:

  • Step 1 : Condensation of substituted amines with carbonyl compounds to form the imidazole ring.
  • Step 2 : Functionalization of the phenolic moiety via nucleophilic substitution or coupling reactions.
  • Step 3 : Purification using column chromatography or recrystallization.

For example, imidazole derivatives often employ p-toluenesulfonic acid as a catalyst for imine formation, followed by reduction with sodium borohydride . Reaction yields depend on solvent choice (e.g., ethanol, DMF) and temperature (60–100°C).

Q. Table 1: Synthetic Methods for Analogous Imidazole Derivatives

MethodReagents/ConditionsYield RangeReference
CyclizationGlyoxal, base, 80°C, ethanol45–60%
Catalytic condensationp-TsOH, NaBH₄, THF, 70°C55–70%
Microwave-assistedAcetonitrile, 120°C, 30 min65–75%

Q. How is the compound characterized structurally and chemically?

Key analytical techniques include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., aromatic protons at δ 6.8–7.5 ppm, imidazole NH₂ at δ 5.2–5.8 ppm) .
    • IR : Identify functional groups (e.g., O–H stretch ~3200 cm⁻¹, C=N imidazole ring ~1600 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight (C₁₁H₁₄N₄O, MW 218.26 g/mol) via ESI-MS or MALDI-TOF .
  • X-ray Crystallography : Resolve bond lengths/angles using SHELX software (e.g., N–C bond lengths ~1.35 Å) .

Q. What strategies are used to evaluate solubility and physicochemical properties?

  • LogP determination : Shake-flask method with octanol/water partitioning .
  • pH-solubility profile : Measure solubility in buffered solutions (pH 1–13) to identify ionizable groups .
  • Thermal stability : TGA/DSC to assess decomposition temperatures (e.g., >200°C for imidazole derivatives) .

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved?

  • Dose-response studies : Validate activity across multiple concentrations (e.g., IC₅₀ values in enzymatic assays) .
  • Orthogonal assays : Compare results from fluorescence-based vs. radiometric assays to rule out false positives .
  • Target validation : Use CRISPR/Cas9 knockout models to confirm specificity .

Q. What computational approaches predict binding modes and structure-activity relationships (SAR)?

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., hydrogen bonding with kinase active sites) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR modeling : Corrogate substituent effects (e.g., methyl groups enhancing lipophilicity) .

Q. Table 2: Key Docking Parameters for Imidazole Derivatives

SoftwareProtein TargetBinding Energy (kcal/mol)Key Interactions
AutoDockKinase X-9.2H-bond with Asp178
SchrödingerProtease Y-8.5π-Stacking with Phe256

Q. How can synthetic yields be optimized for scale-up?

  • Design of Experiments (DOE) : Vary catalysts (e.g., p-TsOH vs. HCl), solvents (polar vs. nonpolar), and temperatures .
  • Continuous flow synthesis : Enhance reproducibility using microreactors (residence time: 10–30 min) .
  • In-line analytics : Monitor reactions via FTIR or HPLC to identify intermediates .

Q. What methodologies assess stability under physiological conditions?

  • Forced degradation : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and UV light conditions .
  • Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify degradation via LC-MS .

Q. How are crystallographic data used to inform conformational analysis?

  • SHELXL refinement : Optimize X-ray structures with R-factor < 0.05 using high-resolution data .
  • Torsion angle analysis : Identify preferred conformations (e.g., dihedral angles between imidazole and phenol rings) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.